molecular formula C22H18O10 B1244118 7-O-Galloyltricetiflavan

7-O-Galloyltricetiflavan

Cat. No. B1244118
M. Wt: 442.4 g/mol
InChI Key: XQLJWQWRTLHKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-galloyltricetiflavan is a gallate ester obtained by the formal condensation of gallic acid with the hydroxy group at position 7 of 3',4',5',5,7-pentahydroxyflavan. Isolated from the leaves of Pithecellobium clypearia, it exhibits antiviral activity. It has a role as a metabolite and an antiviral agent. It is a gallate ester and a tetrahydroxyflavan. It derives from a flavan.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Process : 7-O-Galloyltricetiflavan has been successfully synthesized from trihydroxyacetophenone and trimethoxybenzoyl chloride, highlighting its chemical structure and synthesis pathway (Zhang et al., 2018).

Biological Activities and Therapeutic Potential

  • Alzheimer's Disease Treatment : It has shown potential as a multifunctional agent for Alzheimer's disease treatment, particularly in inhibiting β-amyloid aggregation and cholinesterase enzymes (Shi et al., 2020).
  • Antiviral Properties : Exhibits moderate inhibitory effects against influenza H1N1 virus neuraminidase and proinflammatory cytokines in human lung carcinoma cells (Kang et al., 2014).
  • Antibacterial and Antidiabetic Components : Demonstrates antibacterial and antidiabetic properties, with potential applications in product development based on its ability to inhibit key enzymes (Ji et al., 2023).
  • Antioxidant Properties : Acts as a natural antioxidant, significantly more effective than other natural antioxidants in certain environments (Hieu et al., 2022).

Pharmaceutical Applications

  • Drug Delivery Systems : Investigated for use in drug delivery systems, particularly for enhancing oral absorption and protecting against degradation (Espíndola et al., 2022).

Mechanistic Insights and Molecular Interactions

  • Biochemical Interactions : Studies have elucidated its interactions with various biochemical pathways, providing insights into its mechanism of action in different biological contexts (Badhani & Kakkar, 2017).
  • Molecular Docking Studies : Extensive molecular docking studies have been conducted to understand its binding mechanisms and interactions with cellular targets (Sengupta et al., 2014).

properties

Molecular Formula

C22H18O10

Molecular Weight

442.4 g/mol

IUPAC Name

[5-hydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C22H18O10/c23-13-7-11(31-22(30)10-5-16(26)21(29)17(27)6-10)8-19-12(13)1-2-18(32-19)9-3-14(24)20(28)15(25)4-9/h3-8,18,23-29H,1-2H2

InChI Key

XQLJWQWRTLHKGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2OC1C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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